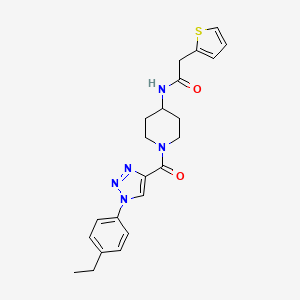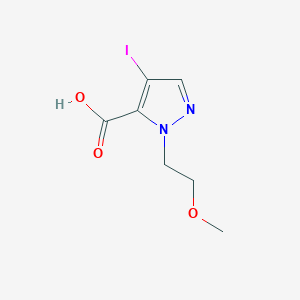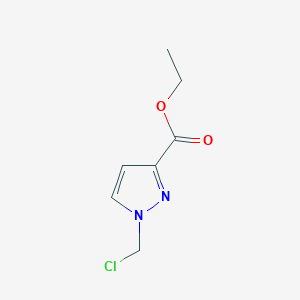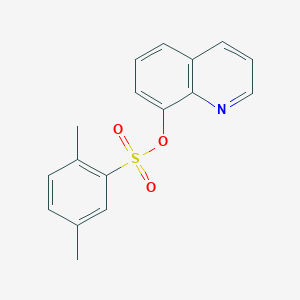
4-(3-methoxypyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-methoxypyrrolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide, also known as MPAA, is a novel compound that has been extensively studied for its potential applications in scientific research. MPAA is a small molecule that belongs to the class of benzamide derivatives and has been shown to possess significant biological activity.
Scientific Research Applications
Sigma Receptor Scintigraphy
Benzamides like N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) have been investigated for their potential in visualizing primary breast tumors in vivo through preferential binding to sigma receptors overexpressed on breast cancer cells. This application highlights the role of benzamides in cancer diagnostics and their potential in aiding early tumor detection and monitoring (Caveliers et al., 2002).
Melanoma Metastases Detection
Similarly, iodine-123-(S)-2-hydroxy-3-iodo-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl) methyl] benzamide ([123I]-(S)-IBZM), a radiolabeled benzamide, has been used experimentally for melanoma imaging. This application is based on the ectodermic origin of melanocytes and the presence of melanin in the substantia nigra, demonstrating benzamides' utility in identifying melanoma metastases (Maffioli et al., 1994).
Psychostimulant Properties Investigation
The antispasmodic drug mebeverine, a N-substituted ethylamphetamine derivative, and its metabolites have been studied for their psychostimulant properties. This research area explores the broader implications of benzamide derivatives in understanding drug metabolism and the potential for positive amphetamine results in toxicity analyses (Kraemer et al., 2001).
Orexin Receptor Antagonism
Another benzamide derivative, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), has been studied for its antagonism of orexin receptors 1 and 2, highlighting its potential application in treating insomnia. This study provides insight into the metabolism and disposition of benzamides in humans, contributing to our understanding of their pharmacokinetic properties (Renzulli et al., 2011).
properties
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)-N-(2-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-22-16-9-11-20(13-16)15-6-4-14(5-7-15)18(21)19-10-8-17-3-2-12-23-17/h2-7,12,16H,8-11,13H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARQKURYPFFUMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-diethyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2384989.png)

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B2384993.png)
![N-(2,6-dichlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2384994.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2384996.png)



![7-Methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2385001.png)
![N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]adamantane-1-carboxamide](/img/structure/B2385002.png)
![2-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2385003.png)